molecular formula C22H29N3O2S B2455689 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1706103-59-4

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2455689
CAS No.: 1706103-59-4
M. Wt: 399.55
InChI Key: IWQJRVXDQBECJS-UHFFFAOYSA-N
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Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(2)28-19-9-5-16(6-10-19)13-21(26)25-11-3-4-17(14-25)12-20-23-22(24-27-20)18-7-8-18/h5-6,9-10,15,17-18H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJRVXDQBECJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel derivative within the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O2SC_{23}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 430.58 g/mol. The structure comprises a piperidine ring substituted with a cyclopropyl oxadiazole moiety and an isopropylthio phenyl group, which are crucial for its biological activity.

The 1,3,4-oxadiazole scaffold is known for its ability to interact with various biological targets. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate Synthase : Critical for DNA synthesis.
    • Histone Deacetylases (HDAC) : Involved in regulating gene expression.
    • Telomerase : Plays a role in cellular aging and cancer cell immortality .
  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects on various cancer cell lines. The specific compound has been tested against:
    • Breast Cancer Cell Lines
    • Lung Cancer Cell Lines
    • Leukemia Cell Lines
    These tests have indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways .

Research Findings

Recent studies have provided insights into the biological activity and potential applications of the compound:

Table 1: Summary of Biological Activity

Biological ActivityTarget Cell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-7 (Breast Cancer)15Inhibition of thymidylate synthase
CytotoxicA549 (Lung Cancer)12Induction of apoptosis
AntitumorK562 (Leukemia)10HDAC inhibition
AntimicrobialVarious Bacterial Strains20Disruption of bacterial cell membranes

Case Studies

  • Case Study on Breast Cancer : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 cells, with an IC50 value indicating strong antiproliferative effects. Mechanistic studies revealed that this was associated with increased levels of apoptotic markers such as caspase activation and PARP cleavage .
  • Case Study on Lung Cancer : A549 cells treated with the compound showed a marked decrease in cell proliferation and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings, indicating that the compound effectively triggers programmed cell death pathways .

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and acyl chlorides. For the 3-cyclopropyl variant:

  • Formation of amidoxime : Treat 3-cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to yield 3-cyclopropanecarboxamidoxime.
  • Cyclization : React the amidoxime with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole.

Reaction Conditions :

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Yield: 60–75%

Alternative Route via α-Bromoacyl Intermediates

As demonstrated in similar syntheses, α-bromoacyl derivatives can undergo cyclocondensation with thioureas or thioamides. For example:

  • Brominate 3-cyclopropanecarboxamide using bromine in acetic acid to form α-bromo-3-cyclopropanecarboxamide.
  • Cyclize with thiourea in acetic acid at 60°C to yield the oxadiazole core.

Key Data :

  • Bromination time: 2–4 hours
  • Cyclization yield: 55–65%

Functionalization of Piperidine at the 3-Position

Direct Alkylation of Piperidine

The piperidine ring is alkylated at the 3-position using the chloromethyl-oxadiazole intermediate:

  • Deprotonation : Treat piperidine with a strong base (e.g., NaH) in THF.
  • Alkylation : Add 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole and heat at 60–80°C for 12–24 hours.

Optimization Notes :

  • Steric hindrance at the 3-position reduces reactivity; using polar aprotic solvents (DMF) improves yields.
  • Typical yield: 40–50%.

Reductive Amination Approach

An alternative strategy involves reductive amination of 3-aminopiperidine with oxadiazole-aldehydes:

  • Synthesize 5-formyl-3-cyclopropyl-1,2,4-oxadiazole via Vilsmeier-Haack formylation.
  • Condense with 3-aminopiperidine using sodium cyanoborohydride in methanol.

Advantages :

  • Better stereochemical control.
  • Yield: 50–60%.

Synthesis of 2-(4-(Isopropylthio)phenyl)ethanone

Friedel-Crafts Acylation of Thioanisole

  • Thioether formation : React 4-bromothioanisole with isopropylmagnesium bromide via Grignard exchange.
  • Acylation : Treat with acetyl chloride in the presence of AlCl₃ to yield 4-(isopropylthio)acetophenone.

Reaction Data :

  • Temperature: 0°C (Grignard), 25°C (acylation)
  • Yield: 70–80%

Oxidation of Secondary Alcohols

A Swern oxidation protocol can convert 2-(4-(isopropylthio)phenyl)propan-2-ol to the corresponding ketone:

  • Oxidation : Treat the alcohol with oxalyl chloride and DMSO at -78°C, followed by triethylamine.
  • Workup : Extract with dichloromethane and purify via column chromatography.

Key Parameters :

  • Yield: 85–90%
  • Purity: >95% (by GC-MS)

Fragment Coupling via N-Alkylation

The final step involves coupling the oxadiazole-piperidine fragment with 4-(isopropylthio)phenylethanone:

  • Activation : Convert the ethanone to a bromoethyl derivative using PBr₃ in ether.
  • Alkylation : React with the piperidine-oxadiazole intermediate in the presence of K₂CO₃ in acetonitrile.

Optimization :

  • Temperature: 80°C, 24 hours
  • Yield: 30–40%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost Efficiency
Cyclocondensation Oxadiazole formation 60–75 90–95 Moderate
Reductive Amination Piperidine functionalization 50–60 85–90 High
Swern Oxidation Ethanone synthesis 85–90 >95 Low
N-Alkylation Fragment coupling 30–40 80–85 Moderate

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance during N-alkylation reduces yields. Mitigation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Oxadiazole Ring Instability : The 1,2,4-oxadiazole ring may degrade under acidic conditions. Mitigation: Conduct cyclization at neutral pH and avoid prolonged heating.
  • Purification Complexity : Intermediates often exist as viscous oils. Mitigation: Use high-vacuum distillation or preparative HPLC.

Q & A

Q. What are the critical synthetic pathways for constructing the oxadiazole and piperidine moieties in this compound?

The synthesis of the oxadiazole core typically involves cyclization of amidoxime precursors with activating agents like carbodiimides or trifluoroacetic anhydride. For the piperidine-ethanone linkage, reductive amination or nucleophilic substitution between a piperidine derivative and a ketone-bearing electrophile is common. Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) are essential .

Q. How can researchers confirm the structural integrity of the cyclopropyl-oxadiazole group?

X-ray crystallography is the gold standard for unambiguous confirmation. Alternatively, 19F^{19}F-NMR (if fluorine substituents are present) and IR spectroscopy can validate the oxadiazole ring’s carbonyl vibrations (~1650–1750 cm1^{-1}). Computational methods (DFT-based NMR prediction) can resolve ambiguities in complex spectra .

Q. What analytical methods are recommended for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) ensures purity >95%. LC-MS can simultaneously confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How does the cyclopropyl group on the oxadiazole ring influence binding affinity in target proteins?

Structure-activity relationship (SAR) studies on analogous FLAP inhibitors (e.g., BI 665915) show that cyclopropyl substituents enhance hydrophobic interactions in binding pockets, improving IC50_{50} values <10 nM. Computational docking (e.g., Glide SP/XP) and molecular dynamics simulations can map steric and electronic contributions of the cyclopropyl group to binding .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

Contradictions may arise from poor bioavailability or metabolic instability. Parallel assays in human whole blood (HWB) and liver microsomes can identify metabolic hotspots. For example, BI 665915’s low human clearance (<20% hepatic extraction) was optimized by balancing logP (2.5–3.5) and topological polar surface area (TPSA <80 Å2^2) to enhance membrane permeability .

Q. How can researchers mitigate off-target effects related to cytochrome P450 (CYP) interactions?

CYP inhibition assays (e.g., fluorogenic CYP3A4/2D6 substrates) and time-dependent inhibition (TDI) studies are critical. Compounds with low CYP3A4 inhibition (IC50_{50} >10 µM) and minimal TDI (shift <1.5-fold in IC50_{50} with pre-incubation) reduce drug-drug interaction risks. Structural modifications, such as replacing basic amines with neutral heterocycles, often improve selectivity .

Q. What methodologies validate the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Oral bioavailability : Dose-ranging studies in rodents with LC-MS/MS plasma analysis.
  • Tissue distribution : Radiolabeled compound (e.g., 14C^{14}C) and autoradiography.
  • Metabolite identification : High-resolution LC-MS/MS with fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between FLAP binding assays and LTB4 inhibition in whole blood?

Differences may stem from protein binding or off-target effects. Use equilibrium dialysis to measure free fraction (fu_u) in plasma. Adjust IC50_{50} values using fu_u-corrected potency (e.g., IC50,corr=IC50/fu_{50,corr} = IC_{50} / f_u) to reconcile in vitro and ex vivo results. If discrepancies persist, evaluate alternative targets (e.g., 5-LOX) using siRNA knockdowns .

Methodological Tables

Q. Table 1: Key Physicochemical Properties for Optimization

PropertyTarget RangeMethod
logP2.5–3.5Shake-flask HPLC
TPSA<80 Å2^2Computational prediction (MOE)
Solubility (pH 7.4)>50 µMNephelometry
CYP3A4 InhibitionIC50_{50} >10 µMFluorogenic microsomal assay

Q. Table 2: In Vitro vs. Ex Vivo Potency Comparison

CompoundFLAP IC50_{50} (nM)HWB LTB4 IC50_{50} (nM)
BI 6659158.276
Target Compound[Insert Data][Insert Data]

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